Npc-15437 dihydrochloride selective prot ein kin
Description
Introduction to NPC-15437 Dihydrochloride as a Research Tool in PKC Inhibition
Historical Development and Discovery
NPC-15437 was first synthesized in the early 1990s as part of efforts to develop isoform-selective PKC inhibitors. Initial studies demonstrated its ability to inhibit PKCα activity (IC50 = 19 μM) and phorbol ester binding (IC50 = 23 μM) without affecting cAMP-dependent protein kinase A or myosin light chain kinase. Structural analysis revealed that its (S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide backbone allows interaction with the pseudosubstrate binding domain (residues 12–42) of PKC’s C1 region. This interaction disrupts the enzyme’s activation by diacylglycerol (DAG) and phorbol esters, making it a cornerstone for studying PKC regulation.
Position in Protein Kinase C Inhibitor Classification Systems
PKC inhibitors are classified by their binding domains:
- ATP-competitive inhibitors (e.g., staurosporine) target the catalytic C3 domain.
- Regulatory domain inhibitors like NPC-15437 bind to the C1 domain, competing with DAG and phorbol esters.
Table 1: Comparative PKC Inhibitor Profiles
| Inhibitor | Target Domain | IC50 (PKCα) | Selectivity Over Non-PKC Kinases |
|---|---|---|---|
| NPC-15437 | C1 | 19 μM | >15-fold (PKA, MLCK) |
| Bisindolylmaleimide I | C3 | 0.39 μM | 10-fold (PKA) |
| Rottlerin | C1 (PKCδ) | 0.33 μM | Limited |
NPC-15437’s specificity for the C1 domain distinguishes it from ATP-competitive inhibitors, enabling precise modulation of PKC’s regulatory functions.
Significance in Signal Transduction Research
NPC-15437 has elucidated PKC’s role in:
- Cancer Drug Resistance : It reverses P-glycoprotein-mediated multidrug resistance in CH(R)C5 and MCF-7/Adria(R) cells by inhibiting PKC-dependent phosphorylation.
- Neuropharmacology : Systemic administration in mice impairs nicotine-seeking behavior and memory retention, linking PKC to addiction and cognitive processes.
- Viral Infections : Recent studies show PKC inhibitors, including NPC-15437 analogs, reduce SARS-CoV-2 replication by >90% in Huh7 cells (IC50 = 0.36–1.9 μM).
Mechanism of Action in SARS-CoV-2 Inhibition
Properties
IUPAC Name |
2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUFMLQSIAASY-HTJANFELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)N1CCCC[C@H]1CNC(=O)C(CCCCN)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Large-Scale Synthesis
Batch reactors (500–1,000 L) are used for intermediates and final coupling. Process analytical technology (PAT) monitors reaction progress, ensuring intermediates meet purity thresholds (>98%) before proceeding.
Purification Strategies
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Crystallization : The dihydrochloride salt is crystallized using ethanol/water (3:1 v/v), achieving >95% purity.
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Chromatography : Preparative HPLC resolves stereoisomers, though this step is often omitted in industrial settings due to cost.
Table 1: Industrial Production Metrics
| Parameter | Value | Source |
|---|---|---|
| Batch Size | 500–1,000 L | |
| Final Yield | 65–70% | |
| Purity | ≥95% | |
| Residual Solvents | <50 ppm (ethanol, DMF) |
Chemical Stability and Degradation Pathways
NPC-15437 dihydrochloride is stable as a crystalline solid at -20°C for ≥4 years. However, degradation occurs under specific conditions:
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Hydrolysis : The amide bond hydrolyzes in aqueous solutions (pH <3 or >9), forming hexanoic acid and piperidine derivatives.
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Oxidation : The tridecanoyl chain undergoes peroxidation in the presence of light, necessitating storage in amber vials.
Stability Data :
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Aqueous Solutions (PBS, pH 7.2) : Stable for ≤24 hours at 4°C.
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Organic Solvents (DMSO, Ethanol) : Stable for 6 months at -20°C.
| Solvent | Solubility (mg/mL) | Storage Stability |
|---|---|---|
| DMSO | 10 | 6 months (-20°C) |
| Ethanol | 5 | 6 months (-20°C) |
| PBS (pH 7.2) | 1 | 24 hours (4°C) |
Quality Control and Analytical Methods
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Npc-15437 dihydrochloride selective prot ein kin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
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Cancer Research
- NPC-15437 has been utilized to examine its effects on drug resistance mechanisms in cancer cells. Studies have shown that it can modulate P-glycoprotein-mediated resistance in breast cancer cell lines, enhancing the efficacy of chemotherapeutic agents like anthracyclines and vinca alkaloids .
- Case Study : In vitro experiments demonstrated that NPC-15437 significantly reduced resistance to doxorubicin in MCF-7/Adria cells, suggesting its potential role in overcoming chemoresistance.
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Neuroscience
- The compound has been implicated in studies related to addiction and neuroprotection. For instance, intra-accumbens infusion of NPC-15437 reduced nicotine-seeking behavior in animal models, indicating its potential for treating substance use disorders .
- Case Study : Research involving rats showed that NPC-15437 effectively blocked conditioned place preference induced by amphetamines, highlighting its role in modulating reward pathways associated with addiction .
-
Cell Growth and Signaling Pathways
- NPC-15437 has been employed to investigate the regulatory functions of PKC in cell growth inhibition. In yeast models, it was found to abolish the growth inhibitory effects induced by PKC activators such as PMA (phorbol 12-myristate 13-acetate) .
- Case Study : Experiments indicated that treatment with NPC-15437 restored normal growth rates in yeast cells subjected to PKC activation, underscoring its utility in dissecting PKC signaling pathways.
Data Tables
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Protein Kinase Inhibitors
Selectivity Profile
NPC-15437 dihydrochloride exhibits selectivity for PKC isoforms, unlike broad-spectrum inhibitors such as GÖ 6983, which targets multiple PKC isoforms (e.g., α, β, γ, δ, ζ) . Another comparator, D-erythro-N,N-Dimethylsphingosine, inhibits PKC but also affects sphingolipid metabolism, introducing off-target effects . NPC-15437’s selectivity reduces confounding variables in pathway analysis, making it preferable for studies requiring precise PKC modulation.
Functional Outcomes in Experimental Models
- sCT vs. 15B, p<0.05) . This contrasts with adenylate cyclase inhibitors like SQ22536, which blocked both sCT- and hCG-induced E₂ release .
Pharmacokinetic and Structural Distinctions
NPC-15437 dihydrochloride’s structure includes a dihydrochloride group, enhancing solubility compared to non-salt forms of other inhibitors (e.g., U75302, a lipid-derived PKC inhibitor with poor aqueous stability) . However, its IC₅₀ values remain unreported in the provided evidence, unlike inhibitors such as Saracatinib (IC₅₀ ~2.7 nM for SRC/FYN kinases), which are well-characterized .
Data Table: Key Comparative Features of PKC Inhibitors
Research Implications and Limitations
NPC-15437 dihydrochloride’s selectivity makes it invaluable for isolating PKC activity in complex pathways, such as steroidogenesis in ovarian models . However, its inability to inhibit certain PKC-dependent processes (e.g., sCT signaling) suggests isoform-specific or context-dependent limitations . Future studies should quantify its IC₅₀ across PKC isoforms and evaluate interactions with cAMP pathways, which may explain its differential effects on hCG vs. sCT .
Biological Activity
NPC-15437 dihydrochloride is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. This article explores the biological activity of NPC-15437, focusing on its mechanisms of action, effects in different biological models, and potential therapeutic applications.
NPC-15437 acts primarily by inhibiting the activity of specific PKC isoforms. It has been shown to competitively inhibit phorbol ester-induced activation of PKC with an IC50 value of approximately 19 µM and a Ki value for phosphatidylserine-induced activation around 5 µM . By blocking PKC activity, NPC-15437 can alter downstream signaling pathways that are critical for various physiological and pathological processes.
1. Yeast Model Studies
In yeast models, NPC-15437 has demonstrated significant effects on cell growth and cycle regulation. For instance, when yeast cells expressing PKCδ were treated with NPC-15437 alongside phorbol 12-myristate 13-acetate (PMA), the growth inhibition typically induced by PMA was markedly reduced . This suggests that NPC-15437 effectively inhibits PKCδ activity, which is crucial for cell cycle progression.
2. Nicotine-Seeking Behavior in Rodent Models
In studies involving rodent models, NPC-15437 was administered via intra-accumbens infusion to evaluate its impact on nicotine-seeking behavior. The results indicated that NPC-15437 significantly reduced cue-induced reinstatement of nicotine-seeking behavior, implicating PKC signaling in addiction-related behaviors . This finding highlights the potential of NPC-15437 as a therapeutic agent for substance use disorders.
Table 1: Summary of Key Studies Involving NPC-15437
Potential Therapeutic Applications
The ability of NPC-15437 to selectively inhibit PKC suggests several therapeutic applications:
- Neurological Disorders : Given its effects on signaling pathways involved in neuronal function, NPC-15437 may be beneficial in treating conditions like Parkinson's disease or other neurodegenerative disorders where PKC signaling is disrupted.
- Cancer Therapy : As PKC plays a role in cell proliferation and survival, NPC-15437 could be explored as an adjunct therapy in cancer treatment, particularly in tumors where PKC is overactive.
- Addiction Treatment : The ability to modulate drug-seeking behaviors indicates that NPC-15437 may have a role in developing treatments for addiction to substances such as nicotine or alcohol.
Q & A
Q. What experimental approaches are recommended for determining the IC₅₀ of NPC-15437 dihydrochloride in PKC inhibition assays?
To determine the half-maximal inhibitory concentration (IC₅₀), researchers should:
- Use dose-response curves across a logarithmic concentration range (e.g., 1 nM to 100 µM) in in vitro kinase assays.
- Include positive controls (e.g., staurosporine, a broad-spectrum kinase inhibitor) and negative controls (e.g., solvent-only treatments).
- Employ fluorescence-based or radioactive assays to quantify ATP consumption or substrate phosphorylation.
- Validate results using orthogonal methods, such as Western blotting for downstream PKC targets (e.g., MARCKS phosphorylation) .
Q. What are the best practices for ensuring reproducibility when using NPC-15437 dihydrochloride in cellular assays?
- Standardize protocols : Document compound preparation (e.g., stock solubility in DMSO, storage conditions).
- Batch consistency : Use the same commercial source for NPC-15437 and verify purity via HPLC or mass spectrometry.
- Cell-line validation : Select PKC-expressing cell lines (e.g., HeLa or NIH/3T3) and confirm basal PKC activity.
- Replicate experiments : Perform triplicate trials across independent biological replicates.
- Report detailed methodologies in supplementary materials to align with journal guidelines for reproducibility .
How should researchers formulate hypothesis-driven questions when investigating NPC-15437’s role in PKC-mediated pathways?
Use the PICO(T) framework to structure research questions:
- Population : Specific cell types or tissues (e.g., cancer cells with upregulated PKC-α).
- Intervention : NPC-15437 treatment at varying doses.
- Comparison : Untreated controls or alternative PKC inhibitors (e.g., Gö 6983).
- Outcome : Quantifiable metrics (e.g., apoptosis rates, PKC substrate phosphorylation).
- Time : Duration of exposure (e.g., 24-hour treatment). Example: “Does NPC-15437 inhibit PKC-α-mediated proliferation in triple-negative breast cancer cells compared to Gö 6983 over 48 hours?” .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NPC-15437’s reported selectivity across different PKC isoforms?
- Conduct kinase profiling panels to compare inhibition against PKC-α, -β, -γ, and atypical isoforms (e.g., PKC-ζ).
- Use crystallography or cryo-EM to resolve structural interactions between NPC-15437 and PKC isoforms.
- Apply computational docking simulations to predict binding affinities and identify isoform-specific residues.
- Address conflicting data by revisiting experimental conditions (e.g., ATP concentrations, divalent cation levels) .
Q. What structural insights are critical for understanding NPC-15437’s interaction with atypical PKC isoforms, and how can they be investigated?
- Atypical PKCs (e.g., PKC-ι/λ) lack calcium-binding domains, requiring studies on NPC-15437’s binding to the C1 or kinase domains.
- X-ray crystallography of co-crystallized PKC-ι and NPC-15437 can reveal binding motifs.
- Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon inhibitor binding.
- Challenges include the large size and flexibility of PKCs, necessitating optimized purification protocols .
Q. What strategies are effective in synthesizing conflicting data from studies using NPC-15437 in different model organisms?
- Perform systematic reviews to aggregate data across species (e.g., murine vs. human PKC isoforms).
- Conduct meta-analyses to identify confounding variables (e.g., tissue-specific expression, off-target effects).
- Use phylogenetic analysis to assess evolutionary conservation of PKC domains targeted by NPC-15437.
- Highlight methodological differences (e.g., in vitro vs. in vivo models) in discussion sections .
Q. How can computational modeling complement experimental data in elucidating NPC-15437’s binding kinetics with PKC?
- Molecular dynamics (MD) simulations can predict residence time and binding stability.
- Free-energy perturbation (FEP) calculations quantify the impact of point mutations on inhibitor affinity.
- Integrate in silico findings with experimental IC₅₀ values to refine structure-activity relationship (SAR) models.
- Validate predictions using mutagenesis (e.g., alanine scanning of PKC’s ATP-binding pocket) .
Methodological Considerations
Q. What controls are essential when assessing off-target effects of NPC-15437 dihydrochloride in kinase profiling studies?
- Broad-spectrum kinase inhibitors (e.g., staurosporine) to benchmark selectivity.
- Kinase-dead mutants to confirm on-target effects.
- Secondary assays (e.g., RNAi knockdown of PKC isoforms) to validate phenotypic outcomes.
- Include solvent controls to rule out DMSO-induced artifacts .
Data Analysis and Reporting
Q. How should researchers address variability in NPC-15437’s efficacy across cell lines with differential PKC expression?
Q. What statistical frameworks are optimal for analyzing dose-dependent effects of NPC-15437 in time-course experiments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
